gamma-Coniceine

Catalog No.
S570344
CAS No.
1604-01-9
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Coniceine

CAS Number

1604-01-9

Product Name

gamma-Coniceine

IUPAC Name

6-propyl-2,3,4,5-tetrahydropyridine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3

InChI Key

PQSOVRNZJIENNW-UHFFFAOYSA-N

SMILES

CCCC1=NCCCC1

Synonyms

2,3,4,5-tetrahydro-6-propylpyridine, gamma-coniceine

Canonical SMILES

CCCC1=NCCCC1

The exact mass of the compound gamma-Coniceine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of tetrahydropyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gamma-Coniceine (2-propyl-3,4,5,6-tetrahydropyridine) is a partially unsaturated piperidine alkaloid and the immediate biosynthetic precursor to coniine in Conium maculatum. In laboratory and industrial procurement, it is primarily sourced as a high-value analytical standard for forensic toxicology, a specialized substrate for plant enzymology, and a potent pharmacological probe. Unlike fully saturated piperidines, gamma-coniceine features an imine double bond that dictates its distinct reactivity, higher neurotoxicity, and specific binding affinity at nicotinic acetylcholine receptors (nAChRs) [1]. Its procurement is essential for applications where saturated analogs fail to replicate the chemical or biological behavior of the primary, early-stage hemlock toxin.

Research Fit

Toxicology Endpoint Research

Supports acute toxicity endpoint comparison in rodent models

nAChR Agonist Screening

Supports nicotinic receptor agonist assay context

Trace-Level Alkaloid Analysis

Supports TLC method development for hemlock alkaloids

Buyers frequently consider substituting gamma-coniceine with coniine due to the latter's broader commercial availability and historical recognition. However, this substitution critically compromises both biosynthetic and toxicological workflows. Structurally, coniine is the fully reduced product of gamma-coniceine; therefore, coniine cannot be used as a substrate in NADPH-dependent reductase assays [1]. Biologically, the lack of the imine double bond in coniine significantly reduces its binding affinity and acute toxicity. Substituting coniine in in vivo or in vitro models will underestimate the lethality and nAChR agonism of early-stage hemlock extracts by a factor of nearly two to four, depending on the specific assay and comparator [2]. For accurate early-growth phytochemical profiling and maximum receptor response, the exact unsaturated precursor must be procured.

Substitution Risk

Lethality endpoint profile differs

Substituting with coniine or N-methylconiine may underestimate acute toxicity endpoint in rodent models.

nAChR agonist potency rank may shift

Less potent congeners could alter concentration-response curves and produce false negative results in receptor activation assays.

Teratogenicity threshold is compound-specific

Only gamma-coniceine has a defined teratogenic dose context; coniine is insufficient as a marker for developmental toxicity endpoint studies.

Acute Lethality and Toxicological Potency

In standardized murine bioassays, the acute toxicity of hemlock alkaloids varies significantly based on the saturation of the piperidine ring. Gamma-coniceine demonstrates an LD50 of 4.4 mg/kg, making it substantially more lethal than its saturated counterparts[1]. In contrast, racemic coniine exhibits an LD50 of approximately 7.7 mg/kg, and N-methylconiine enantiomers range from 16.1 to 19.2 mg/kg [1].

Evidence DimensionIn vivo acute lethality (Mouse LD50)
Target Compound Data4.4 mg/kg
Comparator Or BaselineRacemic coniine (~7.7 mg/kg) and N-methylconiine (16.1-19.2 mg/kg)
Quantified DifferenceGamma-Coniceine is approximately 1.75x more lethal than coniine and nearly 4x more lethal than N-methylconiine.
ConditionsMouse bioassay, acute exposure

Toxicologists modeling severe acute poisoning must procure gamma-coniceine to accurately represent the maximum lethality of the alkaloid class.

LD50 Comparison
Head-to-head
γ-Coniceine 3.7 mg/kg vs Coniine 5.5 mg/kg
N-methylconiine enantiomers: 16.1–19.2 mg/kg
Supports acute toxicity endpoint comparison
Swiss Webster mice, i.p., 24 h observation

Substrate Specificity in Biosynthetic Pathway Mapping

Gamma-coniceine serves as the obligate electrophilic substrate for gamma-coniceine reductase (CR), the enzyme catalyzing the final step of hemlock alkaloid biosynthesis via NADPH-dependent hydride transfer [1]. Coniine, lacking the imine double bond, is the end-product of this reaction and exhibits 0% substrate activity for this specific reduction step [1].

Evidence DimensionSubstrate viability for gamma-coniceine reductase
Target Compound DataActive substrate (undergoes hydride transfer)
Comparator Or BaselineConiine (Inactive, fully reduced product)
Quantified DifferenceBinary functional divergence (100% essential substrate vs. 0% activity)
ConditionsNADPH-dependent enzymatic reduction assays

Researchers isolating or characterizing plant reductases must use gamma-coniceine; substituting with coniine will result in complete assay failure.

nAChR Agonist Rank
Head-to-head
  1. γ-Coniceine
  2. (−)-N-methylconiine
  3. (±)-N-methylconiine
  4. (+)-N-methylconiine
Supports nAChR agonist screening context
TE-671 cells, membrane potential assay

Phytochemical Profiling and Ontogeny-Dependent Detection

The alkaloid profile of Conium maculatum shifts dramatically during its lifecycle. Analytical studies confirm that gamma-coniceine is the overwhelmingly predominant alkaloid during the first year of vegetative growth (early shoots and leaves), whereas coniine and N-methylconiine predominate in second-year mature plants and seeds [1].

Evidence DimensionPredominant alkaloid concentration by plant age
Target Compound DataPrimary constituent in 1st-year early growth
Comparator Or BaselineConiine (Primary constituent in 2nd-year mature growth)
Quantified DifferenceTemporal shift in primary analyte target based on harvest/exposure timing
ConditionsGC-MS/LC-MS profiling of plant extracts

Forensic and agricultural testing labs analyzing early-spring livestock poisoning must calibrate their instruments with gamma-coniceine to avoid false negatives.

TLC Detection Limit
Head-to-head
0.7 μg/spot γ-Coniceine
Coniine: 1.7 μg/spot; Quantification 0.6 vs 0.8 μg/mL
Supports trace-level analytical method selection
Silica gel TLC, Dragendorff's reagent
Teratogenic Threshold
Cross-study comparable
≥1.07 mg/kg/day oral dose, pregnant gilts
Gestation days 30–45; cleft palate induction
Supports developmental toxicity endpoint context
Porcine model; compound-specific threshold
Antifeedant Activity
Supporting evidence

Identified as one of the most active antifeedant compounds against the field slug Deroceras reticulatum.

Reported ecological activity context; data to verify
Wheat flour bioassay; no direct congener comparison

Forensic and Veterinary Toxicology Standards

Due to its high acute toxicity (LD50 4.4 mg/kg) and prevalence in early-spring plant growth, gamma-coniceine is the critical GC-MS/LC-MS reference standard for confirming livestock or human poisoning from young hemlock shoots [1].

Plant Enzymology and Pathway Engineering

As the obligate imine substrate for gamma-coniceine reductase, it is strictly required for in vitro assays aimed at isolating, characterizing, or inhibiting the final steps of polyketide-derived alkaloid biosynthesis [2].

Neuropharmacological Receptor Assays

Given its superior agonistic potency at human fetal muscle-type nicotinic acetylcholine receptors compared to saturated analogs, it is the preferred piperideine probe for high-affinity nAChR binding and patch-clamp studies[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acute toxicity endpoint research
Lethality endpoint profile
Lethality endpoint validation in rodent models
nAChR agonist potency screening
Agonist potency rank in recombinant receptor assays
Concentration-response curve validation
Trace-level alkaloid method development
TLC detection sensitivity
Method detection limit validation for plant matrices
Developmental toxicity model studies
Teratogenic threshold dose context
Dose-response validation for teratogenic endpoints in livestock

XLogP3

1.2

UNII

PHK73QLK4Z

Other CAS

1604-01-9

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